Methyl 6-(bromomethyl)-2-naphthoate
Overview
Description
Methyl 6-(bromomethyl)-2-naphthoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, drug development, and material science. This compound is a brominated derivative of 2-naphthoic acid, which is widely used as a building block in organic synthesis.
Scientific Research Applications
Synthesis of Anti-Inflammatory Agents : Methyl 6-(bromomethyl)-2-naphthoate is used as an intermediate in the synthesis of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. These compounds have wide-ranging applications in managing pain and inflammation (Xu & He, 2010).
Molecular Mechanics Studies : The compound's interactions with cyclodextrins have been studied using molecular mechanics calculations. These studies are essential for understanding drug delivery systems and the encapsulation of pharmaceutical compounds (Madrid et al., 1997).
Synthesis of Fluorescent Probes : Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of Methyl 6-(bromomethyl)-2-naphthoate, has applications as a fluorescent probe and as an intermediate in synthesizing other fluorescent molecules for studying lipid bilayers in biological membranes (Balo et al., 2000).
Preparation of Poly(naphthalenecarboxamide)s : The compound is used in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity. These polymers have potential applications in materials science due to their unique properties (Mikami et al., 2011).
Photodimerization Studies : The compound has been studied for its photodimerization properties in the presence of cucurbituril, which could have implications in photochemical processes and materials science (Lei et al., 2008).
Investigation of Polymorphism : Methyl 6-(bromomethyl)-2-naphthoate and its derivatives have been used in studying polymorphism in pharmaceutical compounds. Understanding polymorphism is crucial in drug development for optimizing bioavailability and stability (Sahoo et al., 2020).
Synthesis of β-Adrenoceptor Activators : It is used in synthesizing compounds with β-adrenergic-stimulating activities, which are important for developing bronchodilators with minimal cardiovascular side effects (Sugihara et al., 1977).
properties
IUPAC Name |
methyl 6-(bromomethyl)naphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTKJZFLHRRZQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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